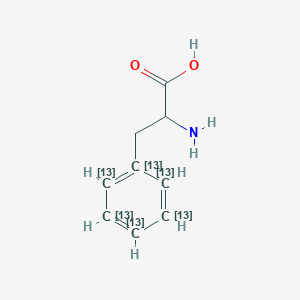![molecular formula C16H16Cl2N2O B588852 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 CAS No. 1217360-64-9](/img/structure/B588852.png)
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” is a non-selective cyclooxygenase inhibitor with potent non-steroidal anti-inflammatory drug properties and analgesic activity .
Synthesis Analysis
The synthesis of “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” involves the use of 2-[(2,6-Dichlorophenyl)amino]benzaldehyde as an impurity standard . The process also involves the use of diclofenac sodium salt . The synthesis process is further detailed in various scientific papers .
Molecular Structure Analysis
The molecular structure of “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” is complex and involves various intermolecular interactions contributing to its stability .
Chemical Reactions Analysis
The chemical reactions involving “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” are complex and involve various processes. For instance, it undergoes photocatalytic degradation when exposed to UV-A light under a constant flow of pure oxygen .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4” include a molecular weight of 266.12 g/mol and a complex molecular formula .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Related Compounds
Environmental Behavior and Degradation
Research on 2,4-D, a herbicide with a chlorophenyl group similar to the compound , highlights its widespread use in agriculture and the consequential environmental impacts. Studies have shown that microbial degradation plays a significant role in mitigating the environmental presence of 2,4-D, suggesting a focus on bioremediation techniques for related compounds (Magnoli et al., 2020). This points towards potential research applications in developing microbial or enzymatic methods for the degradation of similar compounds to reduce environmental pollution.
Ecotoxicological Effects
The ecotoxicological effects of herbicides like 2,4-D on non-target organisms, including humans, aquatic life, and ecosystems, have been extensively studied. Such research informs the development of safer chemical formulations and application methods to minimize ecological damage. Future research could explore the ecotoxicology of structurally related compounds to understand their safety profile and environmental impact more comprehensively (Islam et al., 2017).
Analytical Detection and Monitoring
Analytical methodologies for detecting and monitoring the presence of 2,4-D and its degradation products in environmental samples highlight the importance of surveillance in managing chemical pollutants. Research into similar methodologies for related compounds could facilitate their monitoring in agricultural runoff, water bodies, and soil, ensuring regulatory compliance and environmental protection (Degen, 1988).
Remediation and Mitigation Strategies
Studies on the treatment options for wastewater containing pesticides and herbicides underscore the need for effective remediation strategies. Research into physical, chemical, and biological treatment methods for the removal of such compounds from industrial effluents and contaminated water sources could be a significant area of application for related chemicals (Goodwin et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3/i3D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBTRDXJOFLIH-VCDCVMORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)N(C)C)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660066 |
Source


|
| Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4 | |
CAS RN |
1217360-64-9 |
Source


|
| Record name | 2-[2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)

![9-Oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B588781.png)


![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)